4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure.
Preparation Methods
The synthesis of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the trifluoromethylation of biphenyl intermediates. This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid stands out due to its unique combination of trifluoromethyl and trifluoromethoxy groups. Similar compounds include:
4-(Trifluoromethyl)benzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
4-(Trifluoromethoxy)benzoic acid: Lacks the trifluoromethyl group, leading to variations in reactivity and biological activity
These comparisons highlight the distinctiveness of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid and its potential for unique applications in various fields.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)11-6-9(5-10(7-11)13(22)23)8-1-3-12(4-2-8)24-15(19,20)21/h1-7H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCGIORMQQAACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691808 | |
Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261503-00-7 | |
Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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